[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid
Overview
Description
“[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” is a 1,1-bis (phosphonic acid) with the molecular formula C8H12O8P2 . It has a molecular weight of 298.12 g/mol .
Molecular Structure Analysis
The molecular structure of “[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” can be represented by the canonical SMILES string: CC (OC1=CC=C (C=C1)O) (P (=O) (O)O)P (=O) (O)O .Physical And Chemical Properties Analysis
“[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” has a molecular weight of 298.12 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 8 .Scientific Research Applications
Application in Chemistry and Material Science
Phosphonic acids, including compounds like [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid, have found extensive applications in various fields including chemistry, biology, and physics. Their structural similarity to the phosphate moiety makes them useful for various purposes such as the design of supramolecular or hybrid materials, functionalization of surfaces, and in analytical purposes. This group of compounds is central to numerous research projects due to their wide-ranging applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biological and Medicinal Applications
Phosphonic acids and their derivatives, like the mentioned compound, are increasingly recognized for their biological applications. They have shown utility as bioactive substances and in the development of potential drugs against various metabolic disorders. Their stability in biological environments and their role in metabolic regulation make them candidates for enhancement or inhibition studies in the field of medicine (Orsini, Sello, & Sisti, 2010).
Environmental and Industrial Relevance
In environmental and industrial contexts, phosphonates, a category under which [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid falls, have significant relevance. They are used in wastewater treatment processes and are known for their ability to remove phosphorus from industrial wastewaters. This is particularly important in preventing the contamination of municipal wastewater treatment plants or surface waters (Rott, Minke, & Steinmetz, 2017).
Applications in Drug Design and Development
In drug design and development, phosphonates have been used as bioisosteres of carboxylates and serve as analogs of carboxylic acids, amino acids, and peptides. They are known for mimicking the transition state during hydrolysis of amides and esters, making them effective transition-state inhibitors. Their bioactive properties, including potential use as bone-targeting drugs and in medical imaging, highlight their versatility in medicinal chemistry (Turhanen, Demadis, & Kafarski, 2021).
properties
IUPAC Name |
[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOCAAWWDVHWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931504 | |
Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |
CAS RN |
142523-38-4 | |
Record name | L 690330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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